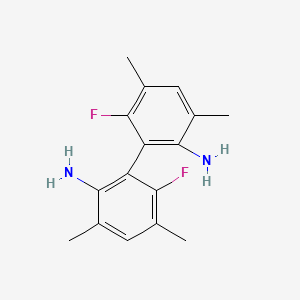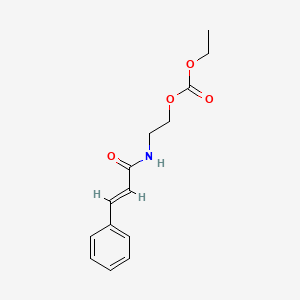
N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol It is characterized by the presence of a cinnamamide core structure, which is modified with a hydroxyethyl group and an ethoxycarboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate typically involves the reaction of cinnamoyl chloride with 2-aminoethanol, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cinnamamide core can be reduced to form the corresponding amine.
Substitution: The ethoxycarboxylate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the ethoxycarboxylate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid derivative, while reduction of the cinnamamide core results in the corresponding amine.
Aplicaciones Científicas De Investigación
N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential antidepressant activity is thought to be related to its ability to modulate neurotransmitter levels in the brain, similar to other cinnamamide derivatives . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)cinnamamide: Lacks the ethoxycarboxylate group but shares the cinnamamide core structure.
N-(3-Hydroxypropyl)cinnamamide: Similar structure with a different hydroxyalkyl group.
N-(2-Hydroxyethyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide: Contains additional substituents on the aromatic ring.
Uniqueness
N-(2-Hydroxyethyl)cinnamamide ethoxycarboxylate is unique due to the presence of both the hydroxyethyl and ethoxycarboxylate groups, which confer distinct chemical properties and potential applications. Its structural features allow for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
43196-39-0 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
ethyl 2-[[(E)-3-phenylprop-2-enoyl]amino]ethyl carbonate |
InChI |
InChI=1S/C14H17NO4/c1-2-18-14(17)19-11-10-15-13(16)9-8-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,15,16)/b9-8+ |
Clave InChI |
IHKQSQACRMLKLX-CMDGGOBGSA-N |
SMILES isomérico |
CCOC(=O)OCCNC(=O)/C=C/C1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)OCCNC(=O)C=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


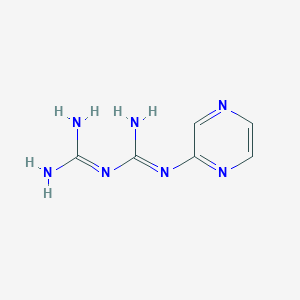
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
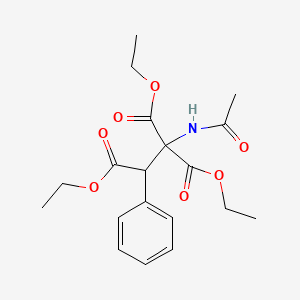
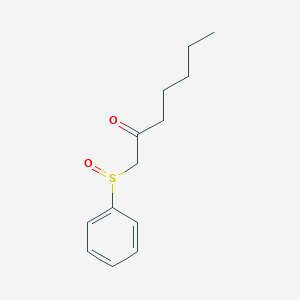
![2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile](/img/structure/B14655105.png)
![6-Cinnamylbenzo[1,3]dioxol-5-OL](/img/structure/B14655108.png)
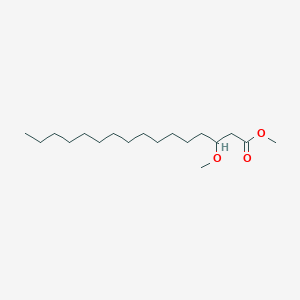
![2,6,8,12,13,17-Hexaoxa-1,7-diborabicyclo[5.5.5]heptadecane](/img/structure/B14655117.png)

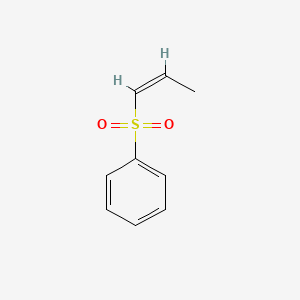
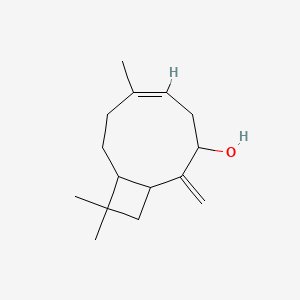
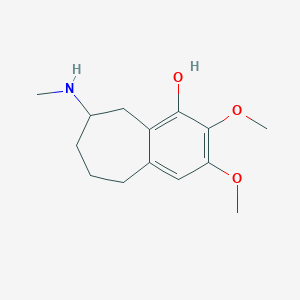
![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
